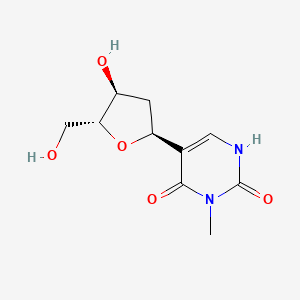
2'-Deoxy-3-methylpseudouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-Deoxy-3-methylpseudouridine, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O5 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Properties and Synthesis
The synthesis of 2'-deoxy-3-methylpseudouridine involves several chemical steps, including trimethylsilylation and methylation processes. The first successful synthesis was reported in the literature, demonstrating the compound's potential for further research applications . The structural modifications contribute to its stability and functionality when incorporated into RNA molecules.
Applications in mRNA Therapeutics
Enhanced mRNA Stability:
this compound is recognized for its ability to enhance the stability of mRNA molecules. This stability is crucial for the development of effective mRNA vaccines and therapeutics, as it allows for prolonged expression of the encoded proteins in vivo.
Improved Translation Efficiency:
Studies have shown that incorporating this compound into mRNA can lead to increased translation efficiency. This is particularly important in vaccine development, where robust protein expression is necessary for eliciting an immune response .
Case Study: COVID-19 Vaccines
The use of modified nucleosides like this compound has been pivotal in the formulation of COVID-19 mRNA vaccines. These modifications help to evade innate immune detection, thereby enhancing protein production significantly compared to unmodified mRNAs .
Applications in Antiviral Therapies
Research indicates that this compound can be utilized in antiviral therapies by enhancing the efficacy of RNA-based drugs. Its incorporation into therapeutic RNA can improve resistance against nucleases, thereby prolonging the therapeutic effects.
Potential in Gene Editing Technologies
The compound may also find applications in gene editing technologies such as CRISPR/Cas9 systems. By modifying guide RNAs with this compound, researchers can potentially enhance the specificity and efficiency of gene editing processes.
Comparative Analysis of Modified Nucleosides
To better understand the advantages of this compound over other modified nucleosides, a comparative analysis is presented below:
| Modified Nucleoside | Stability | Translation Efficiency | Immune Evasion |
|---|---|---|---|
| This compound | High | High | Yes |
| N1-Methylpseudouridine | Moderate | Very High | Yes |
| 5-Methylcytidine | Moderate | Moderate | Limited |
Future Directions and Research Opportunities
Ongoing research is focused on optimizing the synthesis and incorporation methods for this compound into various RNA constructs. There is potential for further exploration in areas such as:
- Personalized Medicine: Tailoring RNA therapies using this modified nucleoside to enhance patient-specific responses.
- Cancer Immunotherapy: Investigating its role in developing RNA-based cancer vaccines that can trigger robust immune responses.
- Combination Therapies: Exploring synergistic effects when used alongside other therapeutic agents.
Eigenschaften
CAS-Nummer |
81691-10-3 |
|---|---|
Molekularformel |
C10H14N2O5 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
5-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-12-9(15)5(3-11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,16)/t6-,7-,8+/m0/s1 |
InChI-Schlüssel |
QDIHUJOIPYIRQS-BIIVOSGPSA-N |
SMILES |
CN1C(=O)C(=CNC1=O)C2CC(C(O2)CO)O |
Isomerische SMILES |
CN1C(=O)C(=CNC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)O |
Kanonische SMILES |
CN1C(=O)C(=CNC1=O)C2CC(C(O2)CO)O |
Synonyme |
2'-deoxy-3-methylpseudouridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















